Welcome to the BenchChem Online Store!
molecular formula C13H26N2O3 B8345545 4-Methoxy-4-methylaminomethyl-piperidine-1-carboxylic Acid Tert-Butyl Ester

4-Methoxy-4-methylaminomethyl-piperidine-1-carboxylic Acid Tert-Butyl Ester

Cat. No. B8345545
M. Wt: 258.36 g/mol
InChI Key: XCRHXSARHPZOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07241770B2

Procedure details

Amine (36) (55 g, 158 mmol) was dissolved in ethyl acetate (500 ml). Pd—C (10%, wet, 5 g) was added and the mixture was stirred for 23 h under hydrogen atmosphere (1 bar). TLC analysis revealed incomplete conversion. Extra Pd—C (2.5 g) was added and the mixture was stirred under H2 (1 bar) for 110 h. NMR analysis revealed complete conversion. The mixture was filtrated over Celite, the Celite crop was washed with ethyl acetate and the filtrate was evaporated to dryness. The residue was purified by distillation (bulb to bulb, 0.04 mbar, 130° C.) giving 35 g of compound (37) (86%) as colorless oil.
Name
Amine
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]([CH2:16][N:17](CC2C=CC=CC=2)[CH3:18])([O:14][CH3:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][C:11]([O:14][CH3:15])([CH2:16][NH:17][CH3:18])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Amine
Quantity
55 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(OC)CN(C)CC1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 23 h under hydrogen atmosphere (1 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred under H2 (1 bar) for 110 h
Duration
110 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtrated over Celite
WASH
Type
WASH
Details
the Celite crop was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation (bulb to bulb, 0.04 mbar, 130° C.)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CNC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.